molecular formula C15H13NO2 B1346152 N-(4-acetylphenyl)benzamide CAS No. 5411-13-2

N-(4-acetylphenyl)benzamide

Cat. No.: B1346152
CAS No.: 5411-13-2
M. Wt: 239.27 g/mol
InChI Key: ZJXQWYZBPKDYLS-UHFFFAOYSA-N
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Description

N-(4-Acetylphenyl)benzamide is an organic compound with the molecular formula C15H13NO2 It is characterized by the presence of a benzamide group attached to a 4-acetylphenyl moiety

Scientific Research Applications

N-(4-Acetylphenyl)benzamide has several applications in scientific research:

Future Directions

N-(4-acetylphenyl)benzamide and related compounds have potential therapeutic applications. Anticancer, anti-Alzheimer’s, antibacterial, antiviral, antioxidant, and anti-inflammatory properties have been observed in PABA compounds, suggesting their potential as therapeutic agents in future clinical trials . Further investigation is needed to evaluate the safety and efficacy of PABA derivatives in clinical investigations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetylphenyl)benzamide typically involves the reaction of p-aminoacetophenone with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dimethylformamide (DMF) or carbon tetrachloride (CCl4) under stirring conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for large-scale production.

Chemical Reactions Analysis

Types of Reactions: N-(4-Acetylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzamides with various functional groups.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)benzamide involves its interaction with specific molecular targets. For instance, its potential anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of pro-inflammatory mediators . Additionally, its antimicrobial activity could be due to the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Comparison with Similar Compounds

N-(4-Acetylphenyl)benzamide can be compared with other benzamide derivatives, such as:

  • N-(4-chlorophenyl)benzamide
  • N-(4-methoxyphenyl)benzamide
  • N-(4-nitrophenyl)benzamide

Uniqueness: this compound is unique due to the presence of the acetyl group, which imparts specific chemical reactivity and potential biological activity. This distinguishes it from other benzamide derivatives that may have different substituents on the aromatic ring .

By understanding the properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

N-(4-acetylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-11(17)12-7-9-14(10-8-12)16-15(18)13-5-3-2-4-6-13/h2-10H,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJXQWYZBPKDYLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90966747
Record name N-(4-Acetylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90966747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5411-13-2, 5237-29-6
Record name 5411-13-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10921
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Acetylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90966747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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